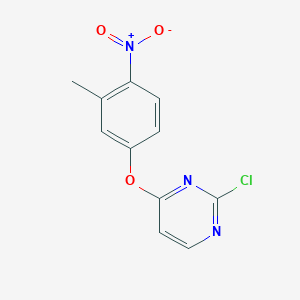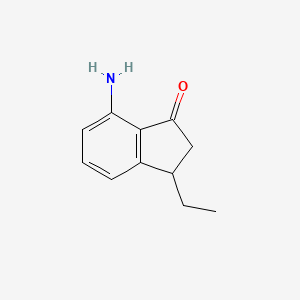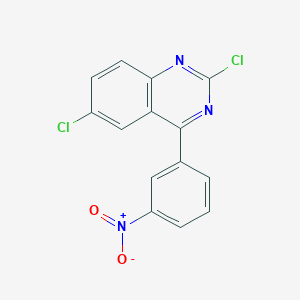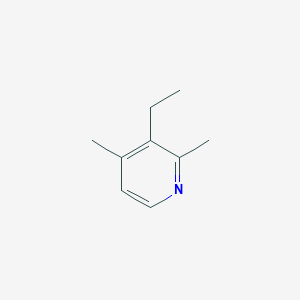
2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine typically involves multiple steps, including halogenation, coupling, and nucleophilic substitution reactions. One common method starts with the commercially available pyrimidine-2,4,6(1H,3H,5H)-trione. The synthetic route can be summarized as follows:
Halogenation Reaction: The pyrimidine-2,4,6(1H,3H,5H)-trione undergoes halogenation to introduce a chlorine atom at the 2-position.
Coupling Reaction: The halogenated intermediate is then coupled with 3-methyl-4-nitrophenol under suitable conditions to form the desired phenoxy derivative.
Nucleophilic Substitution: Finally, the phenoxy derivative undergoes nucleophilic substitution to introduce the chloro group at the 4-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction conditions tailored to scale up the process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chloro group.
Reduction Reactions: The major product is the corresponding amino derivative.
Oxidation Reactions: The major product is the carboxyl derivative.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with nucleic acids or proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-(3-nitrophenoxy)pyrimidine: Similar structure but lacks the methyl group.
2,4-Dichloro-6-(3-nitrophenoxy)pyrimidine: Contains an additional chloro group at the 6-position.
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: Contains a thiophen-2-yl group at the 6-position.
Uniqueness
2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine is unique due to the presence of both the methyl and nitro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C11H8ClN3O3 |
|---|---|
Molekulargewicht |
265.65 g/mol |
IUPAC-Name |
2-chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine |
InChI |
InChI=1S/C11H8ClN3O3/c1-7-6-8(2-3-9(7)15(16)17)18-10-4-5-13-11(12)14-10/h2-6H,1H3 |
InChI-Schlüssel |
KDKDXLSKCGBKGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC2=NC(=NC=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13892494.png)

![3-(5-Bromo-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B13892508.png)
![N-[2-(4-cyclopentylpiperazin-1-yl)pyridin-4-yl]-2,6-dimethylpiperidine-1-carboxamide](/img/structure/B13892513.png)
![Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13892521.png)

![Methyl 3-chloro-6-cyclopropyl-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892533.png)
![1-[(4-Chlorophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13892542.png)

![6-[7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892550.png)

![Tert-butyl 4-[2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]piperazine-1-carboxylate](/img/structure/B13892560.png)


